methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
Description
The compound methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate; (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate is a structurally complex molecule featuring:
- A 1,4-dihydropyrimidine core substituted at positions 3, 4, 5, and 6.
- A 3,4-difluorophenyl group at position 4, which may enhance lipophilicity and target binding .
- A methoxymethyl group at position 6, contributing to solubility and metabolic stability.
- A (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate counterion, likely improving aqueous solubility and chiral resolution.
This compound’s design suggests applications in medicinal chemistry, possibly targeting enzymes or receptors requiring cationic or fluorinated motifs.
Properties
CAS No. |
220497-97-2 |
|---|---|
Molecular Formula |
C32H39F2N5O11 |
Molecular Weight |
707.7 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C28H33F2N5O5.C4H6O6/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22;5-1(3(7)8)2(6)4(9)10/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38);1-2,5-6H,(H,7,8)(H,9,10)/t25-;1-,2-/m01/s1 |
InChI Key |
JZGFQNUZPKINEE-FUTSCGIJSA-N |
SMILES |
COCC1=C(C(N(C(=O)N1)C(=O)NCCC[NH+]2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC.C(C(C(=O)[O-])O)(C(=O)O)O |
Isomeric SMILES |
COCC1=C([C@@H](N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-771688 tartrate; L 771688 tartrate; L771688 tartrate |
Origin of Product |
United States |
Biological Activity
Methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C32H39F2N5O11
- Molecular Weight : 707.7 g/mol
- IUPAC Name : (2R,3R)-2,3-dihydroxybutanedioic acid; methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect various physiological processes.
- Cell Signaling Modulation : Its structural features allow interaction with cellular signaling pathways, potentially influencing cell growth and differentiation.
- Antioxidant Properties : The presence of hydroxyl groups suggests that it may neutralize free radicals, contributing to its antioxidant activity.
Case Studies and Research Findings
Research has shown that compounds with similar structures exhibit significant biological effects. Below is a summary of findings from various studies:
Comparative Analysis
To understand the unique biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| Compound A | EZH2 Inhibition | 0.050 μM |
| Compound B | Antioxidant Activity | Comparable to Vitamin C |
| Methyl Compound | EZH2 Inhibition & Antioxidant Activity | 0.020 μM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The dihydropyrimidine (DHPM) scaffold is well-studied, with derivatives showing antibacterial, anticancer, and calcium channel-blocking activities. Below is a comparative analysis with structurally related compounds:
Key Observations
Substituent Impact on Activity: The 3,4-difluorophenyl group in the target compound is unique among the compared DHPMs. Fluorination often enhances metabolic stability and binding affinity, as seen in drugs like ciprofloxacin .
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step functionalization, including carbamoylation and quaternization of the piperidine ring. This contrasts with simpler alkylation/thiolation steps in derivatives .
Counterion Role: The (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate counterion (a tartrate derivative) may enhance solubility, a critical factor for bioavailability compared to neutral DHPMs like 5a–5d .
Hypothetical Bioactivity :
- While the target compound’s bioactivity is undocumented, structurally similar DHPMs in exhibit antibacterial properties. The pyridinium moiety may confer additional antimicrobial or anticancer effects, as seen in cationic peptidomimetics .
Q & A
Q. Q1: What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound’s core structure resembles fluorinated pyrimidines, which are typically synthesized via cyclocondensation of β-dicarbonyl precursors with urea/thiourea derivatives under acidic or metal-free conditions. For example, fluorinated pyrimidines in were synthesized from β-CF3 aryl ketones with NH4OAc as a nitrogen source, achieving yields >80% under mild, metal-free conditions . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst choice. Purity can be optimized via recrystallization or silica gel chromatography. For the piperidinium-propylcarbamoyl side chain, stepwise alkylation and carbamoylation (as in ) are recommended, with careful pH control to avoid epimerization .
Q. Q2: What analytical techniques are critical for confirming the stereochemical configuration and functional group integrity of this compound?
Methodological Answer:
- Stereochemistry : X-ray crystallography (e.g., ) or NOESY NMR can confirm the (4S) and (2R,3R) configurations. For example, crystal structures of similar pyrimidiones resolved substituent orientation .
- Functional Groups :
- 19F/1H NMR : Verify fluorophenyl and methoxymethyl groups (e.g., δ 7.2–7.8 ppm for difluorophenyl; δ 3.3–3.5 ppm for methoxymethyl) .
- HRMS : Validate molecular weight (e.g., m/z 741.3 for a related compound in ) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:
- Solubility Enhancement : Use co-solvents (DMSO/PEG) or formulate as a salt (e.g., 2,3,4-trihydroxy-4-oxobutanoate counterion, as in the compound’s structure) to improve bioavailability .
- Metabolic Profiling : Conduct LC-MS/MS studies to identify metabolites (e.g., demethylation of methoxymethyl groups) .
- Structural Analog Testing : Compare with kinase inhibitors in , where fluorophenyl and pyridinyl groups enhance target binding .
Q. Q4: What computational methods are suitable for modeling non-covalent interactions between this compound and biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., kinases). Focus on π-π stacking (pyridinyl/fluorophenyl) and hydrogen bonding (carboxylate/oxobutanoate) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Parameters for fluorinated systems should include revised partial charges .
- QM/MM : Hybrid quantum-mechanical/molecular-mechanical models (e.g., Gaussian/AMBER) can refine interaction energies at catalytic sites .
Q. Q5: How can researchers optimize reaction conditions to mitigate side reactions during large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2^3 matrix) to test variables like temperature, catalyst loading, and solvent ratio. highlights DoE for optimizing oxidation reactions, reducing byproducts by >30% .
- Flow Chemistry : Continuous-flow systems (e.g., microreactors) enhance heat/mass transfer, critical for exothermic steps like cyclocondensation .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., enolates) and adjust conditions dynamically .
Q. Q6: How should researchers address conflicting spectral data (e.g., NMR shifts) during structural elucidation?
Methodological Answer:
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers in the piperidinium-propyl chain) by acquiring spectra at 25°C and 60°C .
- Isotopic Labeling : Synthesize 13C/15N-labeled analogs to assign ambiguous signals (e.g., carbonyl carbons at δ 165–175 ppm) .
- Comparative Analysis : Cross-reference with databases (e.g., PubChem entries in ) but prioritize peer-reviewed crystallographic data (e.g., ) over vendor-reported values .
Data Contradiction Analysis
Q. Q7: How can researchers reconcile discrepancies in reported biological activities of structural analogs?
Methodological Answer:
- Meta-Analysis : Compare IC50 values of analogs in (e.g., kinase inhibition varies with substituents: methoxy vs. fluorine). Use ANOVA to identify statistically significant trends .
- Assay Standardization : Ensure consistent protocols (e.g., ATP concentration in kinase assays) to minimize variability.
- Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify off-target effects that may explain contradictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
